molecular formula C15H12N2O3 B1621602 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 499785-45-4

2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No. B1621602
M. Wt: 268.27 g/mol
InChI Key: ASICXOLEJDTBNO-UHFFFAOYSA-N
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Description

2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound with the following characteristics:



  • Chemical Formula : C21H16N2O7

  • Molecular Weight : 408.371 g/mol

  • CAS Number : 256378-52-6



Molecular Structure Analysis

The molecular structure of 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile consists of a pyrano[3,2-c]chromene core with an amino group, an ethyl substituent, and a cyano group. The fused chromene ring system imparts rigidity and planarity to the molecule.


!Molecular Structure{: width=“300px”}



Chemical Reactions Analysis

While detailed chemical reactions specific to this compound are scarce, it likely participates in nucleophilic substitution, cyclization, and condensation reactions due to the presence of functional groups (amino, cyano, and carbonyl).



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol).

  • Melting Point : Not well-documented.

  • Color : Likely pale yellow or colorless.

  • Stability : Sensitive to light and moisture.


Safety And Hazards


  • Toxicity : No specific toxicity data available. Handle with caution.

  • Hazardous Reactions : Avoid strong acids, bases, and oxidizing agents.

  • Personal Protective Equipment : Use appropriate lab attire (gloves, goggles, lab coat).


Future Directions


  • Biological Activity : Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Structure-Activity Relationship : Explore derivatives to enhance activity.

  • Synthetic Optimization : Develop efficient synthetic routes.


Please note that the information provided is based on available literature, and further research is essential for a deeper understanding of this intriguing compound.


properties

IUPAC Name

2-amino-4-ethyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-2-8-10(7-16)14(17)20-13-9-5-3-4-6-11(9)19-15(18)12(8)13/h3-6,8H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASICXOLEJDTBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384633
Record name 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

CAS RN

499785-45-4
Record name 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Reactant of Route 6
2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

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